Cas no 83408-78-0 (((3-Methylphenyl)amino)ethanethioic acid S-1H-benzimidazol-2-yl ester)

83408-78-0 structure
Productnaam:((3-Methylphenyl)amino)ethanethioic acid S-1H-benzimidazol-2-yl ester
((3-Methylphenyl)amino)ethanethioic acid S-1H-benzimidazol-2-yl ester Chemische en fysische eigenschappen
Naam en identificatie
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- ((3-Methylphenyl)amino)ethanethioic acid S-1H-benzimidazol-2-yl ester
- S-(1H-benzimidazol-2-yl) 2-(3-methylanilino)ethanethioate
- 83408-78-0
- DTXSID20232326
- BRN 4518988
- Ethanethioic acid, ((3-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester
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- Inchi: InChI=1S/C16H15N3OS/c1-11-5-4-6-12(9-11)17-10-15(20)21-16-18-13-7-2-3-8-14(13)19-16/h2-9,17H,10H2,1H3,(H,18,19)
- InChI-sleutel: FPMROOZKVXFRJE-UHFFFAOYSA-N
- LACHT: CC1=CC(=CC=C1)NCC(=O)SC2=NC3=CC=CC=C3N2
Berekende eigenschappen
- Exacte massa: 297.09358328g/mol
- Monoisotopische massa: 297.09358328g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 5
- Complexiteit: 365
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 83.1Ų
- XLogP3: 4.2
((3-Methylphenyl)amino)ethanethioic acid S-1H-benzimidazol-2-yl ester Gerelateerde literatuur
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Nanjing Jubai Biopharm
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